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Compound of Interest
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Cat. No.: B15441358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4-ethyl-hex-2-ynal. Due to the limited availability of experimentally derived

spectra in public databases, this document presents a combination of experimental mass

spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for

researchers and professionals in the fields of chemistry and drug development, offering insights

into the structural characterization of this molecule. Detailed general experimental protocols for

the acquisition of spectroscopic data are also provided to aid in laboratory investigations.

Introduction
4-ethyl-hex-2-ynal is an organic molecule of interest in various chemical synthesis and

research applications. Its structure, featuring an aldehyde, an internal alkyne, and a chiral

center, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for

its identification, purity assessment, and for monitoring its transformations in chemical

reactions. This guide aims to provide a centralized resource for the spectroscopic properties of

this compound.

Molecular Structure:
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IUPAC Name: 4-ethyl-hex-2-ynal Molecular Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol

Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of 4-ethyl-hex-2-ynal was obtained from the NIST WebBook. The data was

acquired via electron ionization (EI).

Table 1: Experimental Mass Spectrometry Data for 4-ethyl-hex-2-ynal[1]

m/z Relative Intensity (%) Assignment

27 45 [C₂H₃]⁺

29 100 [CHO]⁺, [C₂H₅]⁺

39 40 [C₃H₃]⁺

41 60 [C₃H₅]⁺

53 35 [C₄H₅]⁺

55 50 [C₄H₇]⁺

67 85 [M-C₄H₇O]⁺

81 30 [M-C₃H₃O]⁺

95 70 [M-CHO]⁺

124 20 [M]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Disclaimer: The following NMR data are predicted using computational models and have not

been experimentally verified. These predictions are intended to provide an approximation of the

expected spectral features.

Table 2: Predicted ¹H NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 400

MHz)
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

9.15 s 1H CHO

2.45 m 1H CH

1.60 m 2H CH₂ (ethyl)

1.50 m 2H CH₂ (ethyl)

1.05 t 3H CH₃ (ethyl)

0.95 t 3H CH₃ (ethyl)

Table 3: Predicted ¹³C NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 100

MHz)

Chemical Shift (δ, ppm) Assignment

192.5 CHO

92.0 C≡C

85.5 C≡C

45.0 CH

28.0 CH₂ (ethyl)

25.0 CH₂ (ethyl)

12.5 CH₃ (ethyl)

11.5 CH₃ (ethyl)

Infrared (IR) Spectroscopy (Predicted)
Disclaimer: The following IR data are predicted using computational models and have not been

experimentally verified. These predictions are intended to provide an approximation of the

expected spectral features.
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Table 4: Predicted IR Absorption Bands for 4-ethyl-hex-2-ynal

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

2720, 2820 Medium C-H stretch (aldehyde)

2250 Medium C≡C stretch (alkyne)

1715 Strong C=O stretch (aldehyde)

1460 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a small

organic molecule like 4-ethyl-hex-2-ynal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the purified 4-ethyl-hex-2-ynal into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

Gently swirl the vial to dissolve the sample completely.

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR magnet.
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Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

spectral width, acquisition time).

Acquire the NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid 4-ethyl-hex-2-ynal directly onto the center of the ATR crystal.

Lower the pressure arm to ensure good contact between the sample and the crystal.

Instrument Setup and Data Acquisition:

Run a background spectrum of the empty, clean ATR crystal.
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Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Correlate the observed bands with the vibrational modes of the functional groups present

in 4-ethyl-hex-2-ynal.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of 4-ethyl-hex-2-ynal in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether).

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

The compound will be vaporized and separated from the solvent and any impurities on the

GC column.

The separated compound will then be introduced into the mass spectrometer's ion source.

Ionization and Mass Analysis (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.
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Data Analysis:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-ethyl-hex-2-ynal.
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Caption: Logical workflow for spectroscopic analysis.

Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for

4-ethyl-hex-2-ynal. The combination of experimental mass spectrometry data with predicted
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NMR and IR spectra offers a valuable starting point for the structural characterization of this

compound. The general experimental protocols outlined herein provide a framework for

researchers to obtain their own experimental data. It is important to re-emphasize that the NMR

and IR data presented are computational predictions and should be confirmed by experimental

verification for any critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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